2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C16H11FO2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11FO2/c1-9-6-10(8-11(17)7-9)14-15(18)12-4-2-3-5-13(12)16(14)19/h2-8,14H,1H3 |
InChI Key |
WUCIIEBJWFCCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A modern and efficient method to prepare 2-substituted indene-1,3-diones involves the insertion of tert-butyl isocyanide into palladium–carbon bonds starting from 1-(2-bromophenyl)-2-phenylethanone derivatives. This method tolerates various substituents, including electron-withdrawing groups such as fluoro and methyl groups on the aromatic ring.
- Starting with 1-(2-bromophenyl)-2-phenylethanone substituted with 3-fluoro-5-methylphenyl, the reaction proceeds with tert-butyl isocyanide under palladium catalysis.
- After the insertion step, hydrolysis with hydrochloric acid yields the desired this compound.
- Yields reported range from 61% to 75% for various aromatic substitutions, indicating good efficiency and functional group tolerance.
This method is advantageous due to its broad substrate scope, relatively mild conditions, and good yields.
Knoevenagel Condensation Route
The Knoevenagel condensation is a classical approach to functionalize indane-1,3-dione derivatives at the 2-position by condensation with substituted benzaldehydes.
- React 1,3-indanedione (or substituted indanedione) with 3-fluoro-5-methylbenzaldehyde in ethanol or benzyl alcohol as solvent.
- Use bases such as piperidine or sodium acetate to catalyze the condensation.
- Reflux the mixture for 4 to 5 hours at around 90 °C.
- Isolate the product by filtration and recrystallization.
This method is well-documented for related compounds such as 2-(3-nitrobenzylidene)-2H-indane-1,3-dione, with yields up to 98% and high purity. Although direct reports for the exact fluoro-methyl substituted phenyl derivative are limited, the analogous procedures are applicable with expected high yields.
Multi-Step Synthesis via Diethyl Phthalate and Diethyl Malonate
A patented procedure describes the preparation of 1,3-indandione derivatives via reaction of diethyl malonate and diethyl phthalate in the presence of solvents like dimethylformamide (DMF) and acidic hydrolysis steps.
Summary of Steps:
- Mix diethyl malonate and a salt of wormwood (possibly a catalyst or additive) in DMF at 80 °C.
- Add diethyl phthalate gradually and heat to 120 °C for 20 hours.
- Cool, filter, and remove solvents.
- Hydrolyze the crude product with sulfuric acid at 90-100 °C for several hours.
- Filter, wash, dry, and recrystallize to obtain the indandione derivative.
This method yields around 80% of the intermediate 1,3-indandione compounds, which can be further functionalized to introduce the 3-fluoro-5-methylphenyl group via subsequent substitution or coupling reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed isocyanide insertion | 1-(2-bromophenyl)-2-phenylethanone (substituted) | Pd catalyst, tert-butyl isocyanide, HCl hydrolysis | 61-75 | Broad substrate tolerance, mild conditions |
| Knoevenagel condensation | 1,3-Indanedione + 3-fluoro-5-methylbenzaldehyde | Piperidine or sodium acetate, ethanol, reflux | Up to 98 (analogous compounds) | Simple, classical method, high yields expected |
| Multi-step from diethyl malonate and diethyl phthalate | Diethyl malonate, diethyl phthalate, DMF, sulfuric acid | Heating at 80-120 °C, acidic hydrolysis | ~80 (intermediate) | Requires multiple steps, suitable for large scale |
Research Findings and Notes
- The palladium-catalyzed method is highly versatile and allows for the introduction of various aromatic substituents, including fluoro and methyl groups, with good yields and selectivity.
- Knoevenagel condensation remains a reliable and straightforward approach for synthesizing substituted indene-1,3-diones, especially when starting from commercially available aldehydes.
- The multi-step synthetic route involving diethyl malonate and diethyl phthalate is industrially relevant for preparing the indandione core but requires further functionalization to achieve the target substituted compound.
- Functionalization with cyano groups and other electron-withdrawing substituents on indane-1,3-dione derivatives has been extensively studied, providing insights into reaction conditions that can be adapted for fluoro-methyl phenyl derivatives.
- Spectroscopic characterization (1H NMR, IR) and melting point data are essential for confirming the structure and purity of the synthesized compounds, with typical melting points around 129-132 °C for related indandiones.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Indene-Dione Derivatives
Electronic and Solvatochromic Properties
Electron-withdrawing groups (e.g., -F, -CF₃) increase the indene-dione core’s electron deficiency, influencing solvatochromism. For instance, solvatochromic dyes like pyridinium N-phenolate betaines rely on substituent polarity to quantify solvent effects . While the target compound’s solvatochromic behavior is unreported, its fluorophenyl group may enhance sensitivity to solvent polarity compared to non-fluorinated analogs.
Biological Activity
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione is a derivative of indene-1,3-dione, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound includes a fluorinated aromatic ring and a dione functional group. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that indene-1,3-dione derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. The analysis revealed an increase in apoptotic cells as evidenced by Annexin V staining.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It was found to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Ascorbic Acid | 20 |
| Trolox | 25 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor progression.
- Modulation of Signaling Pathways : It affects pathways related to cell survival and apoptosis, particularly those involving the PI3K/Akt and MAPK signaling cascades.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate into DNA, leading to disruptions in replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for its development as a therapeutic agent. Preliminary data indicate:
- Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
- Distribution : High tissue distribution observed in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation or analogous coupling reactions. For example, derivatives of 1H-indene-1,3-dione are synthesized using aldehydes (e.g., chromene-3-carbaldehyde) under anhydrous conditions with catalysts like CSA (camphorsulfonic acid) or Et3N. Reaction time, temperature (e.g., 30°C), and solvent choice (e.g., THF) significantly impact yields, as seen in similar compounds where reaction times varied from 0.5–2 hours to achieve 76–99% yields .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer : Post-synthesis characterization relies on:
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substituent integration and electronic environments (e.g., fluorophenyl and methyl group signals) .
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., MALDI-TOF with ±0.005 Da accuracy) .
- Column Chromatography (SiO2, Hexanes:EtOAc) : To purify intermediates and final products, with Rf values reported for reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 3-fluoro-5-methylphenyl) influence reaction kinetics and regioselectivity?
- Methodological Answer : Substituents alter electron density at the indene-dione core, impacting reactivity. For instance, electron-withdrawing groups (e.g., -F) may slow down nucleophilic additions, while methyl groups enhance steric hindrance. Comparative studies of analogs (e.g., 2-(3-chlorophenyl) derivatives) show substituent-dependent yield variations (76–99%), highlighting the need for tailored optimization .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) using functionals like B3LYP/6-311G** can model the compound’s HOMO-LUMO gaps, charge distribution, and Fukui indices to predict sites for electrophilic/nucleophilic attacks. Such methods have been validated for correlation-energy calculations in similar indene-dione systems .
Q. How does the compound behave under photolytic or oxidative conditions, and what degradation pathways are observed?
- Methodological Answer : Flash photolysis studies of analogous indene-diones (e.g., pyrophthalone) in alkaline solutions reveal radical formation (e.g., solvated electrons) and transient intermediates. Stability tests under UV light (253.7 nm) in ethanol or cyclohexane can guide storage and handling protocols .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C NMR shifts) arising from synthetic impurities or tautomerism?
- Methodological Answer : Contradictions may stem from enol-keto tautomerism or residual solvents. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
